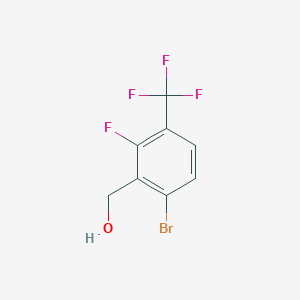

(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol

CAS No.:

Cat. No.: VC13658445

Molecular Formula: C8H5BrF4O

Molecular Weight: 273.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrF4O |

|---|---|

| Molecular Weight | 273.02 g/mol |

| IUPAC Name | [6-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol |

| Standard InChI | InChI=1S/C8H5BrF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2 |

| Standard InChI Key | NTLXXEBGORTQOW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)CO)Br |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)CO)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol (CAS: 1352718-85-4) is defined by its formula C₈H₅BrF₄O and a molecular weight of 273.02 g/mol . The IUPAC name, [6-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol, reflects its substitution pattern, which includes three electronegative groups: bromine, fluorine, and trifluoromethyl. These substituents confer distinct electronic effects, influencing the compound’s polarity, solubility, and stability.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrF₄O |

| Molecular Weight | 273.02 g/mol |

| IUPAC Name | [6-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)CO)Br |

| InChI Key | NTLXXEBGORTQOW-UHFFFAOYSA-N |

| CAS Number | 1352718-85-4 |

The presence of the hydroxymethyl (-CH₂OH) group enhances its solubility in polar solvents, while the trifluoromethyl (-CF₃) group contributes to metabolic stability, a trait highly valued in drug design . The bromine atom at the 6-position acts as a leaving group, facilitating nucleophilic substitution reactions, which are critical in synthesizing derivatives.

Synthesis and Industrial Production

The synthesis of (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol typically involves multi-step reactions, starting with halogenation and functional group transformations. One common route begins with the bromination of 2-fluoro-3-(trifluoromethyl)benzyl alcohol under controlled conditions to ensure regioselectivity .

Table 2: Representative Synthetic Pathway

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Bromination of precursor | Br₂, CH₂Cl₂, 0–5°C, 12 hrs |

| 2 | Purification | Column chromatography (SiO₂) |

| 3 | Characterization | NMR, MS, HPLC |

Industrial-scale production often employs continuous flow reactors to optimize yield and reduce side reactions. Advanced purification techniques, such as high-performance liquid chromatography (HPLC) and crystallization, ensure a purity ≥95% . The use of catalysts, such as Lewis acids, can further enhance reaction efficiency, though this remains an area of active research.

Reactivity and Chemical Transformations

The compound’s reactivity is dominated by its electrophilic bromine atom and the hydroxymethyl group. Key transformations include:

Nucleophilic Substitution

The bromine substituent undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides, yielding derivatives with modified aromatic rings. For example, reaction with sodium methoxide produces the corresponding methoxy analog.

Oxidation and Reduction

-

Oxidation: The primary alcohol (-CH₂OH) can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, enabling the synthesis of acidic intermediates for drug conjugates.

-

Reduction: Selective reduction of the trifluoromethyl group (though challenging) has been explored using Pd/C catalysts under hydrogen atmospheres .

Functionalization via Cross-Coupling

Applications in Pharmaceutical Research

(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of bioactive molecules. Its trifluoromethyl group enhances binding affinity to biological targets, while the fluorine atom improves metabolic stability . Notable applications include:

Anticancer Agents

Derivatives of this compound have shown inhibitory activity against kinase enzymes involved in cancer proliferation. For instance, coupling with pyrimidine scaffolds yielded compounds with IC₅₀ values <100 nM in breast cancer cell lines.

Antimicrobial Development

The bromine and fluorine substituents contribute to membrane permeability, making derivatives effective against Gram-positive bacteria. Recent studies highlight its role in synthesizing novel β-lactamase inhibitors .

Agrochemical Applications

In agrochemistry, the compound serves as a precursor to herbicides and fungicides. The trifluoromethyl group disrupts fungal cell membrane synthesis, while the hydroxymethyl group allows for further functionalization to enhance soil persistence . Field trials of derivatives have demonstrated 90% efficacy against Phytophthora infestans at concentrations as low as 50 ppm.

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste in industrial production.

-

Polymer Chemistry: Exploring its use in fluorinated polymers for high-performance materials.

-

Drug Delivery Systems: Functionalizing the hydroxymethyl group to create prodrugs with targeted release mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume